molecular formula C20H18N2O4S B2795810 N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide CAS No. 1334372-75-6

N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide

Cat. No. B2795810
M. Wt: 382.43
InChI Key: KYSYNHLGJJCWRE-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, a type of heterocyclic aromatic organic compound . Isoxazoles have a five-membered ring that consists of three carbon atoms and two heteroatoms, one of which is an oxygen atom, and the other is a nitrogen atom .


Molecular Structure Analysis

Isoxazoles have a five-membered ring structure with an oxygen atom and a nitrogen atom. This structure can allow for a variety of substitutions at different positions on the ring, leading to a wide range of potential derivatives .


Chemical Reactions Analysis

The chemical reactions of isoxazoles can vary widely depending on the specific substitutions present on the ring. Some isoxazoles can undergo reactions such as nucleophilic substitutions or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Isoxazoles, in general, are stable compounds. They are typically solids at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Biocatalysis in Drug Metabolism The application of biocatalysis to drug metabolism has been demonstrated through the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using Actinoplanes missouriensis. This approach facilitates the production of metabolites in quantities sufficient for structural characterization by nuclear magnetic resonance spectroscopy, which is critical for understanding the drug's metabolism in preclinical species (Zmijewski et al., 2006).

Molecular Docking and Bioassay Studies Molecular docking and bioassay studies have highlighted the potential of certain tetrazole and nitrate compounds as inhibitors, despite their lack of inhibition potency for cyclooxygenase enzymes. These studies utilize X-ray crystallography to determine molecular structure and assess interactions within the active site of enzymes, providing insights into the compound's pharmacological potential without direct application as a drug (Al-Hourani et al., 2020).

Chemical Synthesis and Optimization Research into the synthesis of complex molecules involving the compound showcases the optimization of reaction conditions to achieve high yields and purity, indicating its utility in developing efficient synthetic routes for industrial applications (Cheng-ron, 2015).

Antimicrobial Activity of Isoxazole-Based Heterocycles The synthesis and evaluation of isoxazole-based heterocycles incorporating the sulfamoyl moiety demonstrate promising antimicrobial activity. This area of research explores the compound's potential as a basis for developing new antimicrobial agents, highlighting its role in addressing resistance issues (Darwish et al., 2014).

Safety And Hazards

Like all chemicals, isoxazoles should be handled with care. They can pose various health hazards depending on their specific structure and properties .

Future Directions

The field of isoxazole chemistry is a vibrant area of research, with new synthetic methods and applications being developed. Future research may lead to the discovery of new isoxazole derivatives with useful properties .

properties

IUPAC Name

N-(4-methylsulfonylphenyl)-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-27(24,25)16-9-7-15(8-10-16)21-19(23)20(11-12-20)18-13-17(26-22-18)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSYNHLGJJCWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide

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